Tetrakis(4-nitrophenyl)methane
Overview
Description
Tetrakis(4-nitrophenyl)methane is an organic compound characterized by a central carbon atom bonded to four 4-nitrophenyl groups
Mechanism of Action
Target of Action
Tetrakis(4-nitrophenyl)methane (TNPM) has been identified as a potential agent for antibacterial photodynamic therapy . It has shown significant responses to hydrogen sulfide (H2S) and ethanediamine, toxic gases that are emitted from industrial processes .
Mode of Action
The mode of action of this compound is primarily based on its photophysical properties . It has been reported that TNPM exhibits higher activity against certain strains of bacteria under irradiation than in the absence of irradiation . This suggests that the compound interacts with its targets (bacteria or toxic gases) and induces changes when exposed to light.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with essential biochemical processes in bacteria, leading to their death .
Pharmacokinetics
Its structural adaptability over a range of solvents suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth or the detection of toxic gases . Its antimicrobial activity has been demonstrated against several clinically important bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity is enhanced under irradiation . Additionally, its ability to detect toxic gases may be affected by the presence of other gases or environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-nitrophenyl)methane typically involves the nitration of tetraphenylmethane. The process begins with the slow addition of tetraphenylmethane to fuming nitric acid at low temperatures (around -5°C) under vigorous stirring. This is followed by the addition of a mixture of acetic anhydride and glacial acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-nitrophenyl)methane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine or catalytic hydrogenation.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrazine, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Tetrakis(4-aminophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrakis(4-nitrophenyl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science:
Biology and Medicine: Investigated for its potential use in photodynamic therapy and as a sensor material for detecting various analytes.
Comparison with Similar Compounds
Tetrakis(4-aminophenyl)methane: The reduced form of Tetrakis(4-nitrophenyl)methane, where nitro groups are replaced by amino groups.
Tetrakis(4-ethynylphenyl)methane: A compound with ethynyl groups instead of nitro groups, used in the synthesis of microporous organic polymers.
Uniqueness: this compound is unique due to its symmetrical tetrahedral structure and the presence of four nitro groups, which impart distinct chemical reactivity and potential for various applications in materials science and photodynamic therapy.
Properties
IUPAC Name |
1-nitro-4-[tris(4-nitrophenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUQPAZKCFNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436502 | |
Record name | tetrakis(4-nitrophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60532-62-9 | |
Record name | tetrakis(4-nitrophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(4-nitrophenyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes tetrakis(4-nitrophenyl)methane unique in its ability to form inclusion compounds?
A1: this compound exhibits remarkable structural adaptability depending on the solvent present. [] This allows it to form inclusion compounds with a wide range of solvents, categorized into three main groups:
- Diamondoid group: The host molecules create a unique 2-fold interpenetrated diamondoid network held together by weak C-H...O and π...π interactions. This is unusual as stronger forces typically govern these networks. []
- Rhombohedral group: Specific C-H...O and halogen...O2N interactions between the host and guest molecules characterize this group. Interestingly, while chloroform and bromoform fit this group as expected, DMF also belongs here. It displays a 3-fold disorder, mimicking the haloform molecules' size and shape, but not their orientation. []
- Solvent-rich group: This group includes solvates with mesitylene, collidine, and o-xylene, each exhibiting distinct crystal structures different from the previous two groups. []
Q2: How does the inclusion behavior of this compound change with temperature?
A2: The research observed that the tetrahydrofuran (THF) solvate of this compound undergoes reversible structural transformations upon heating. [] When heated within a specific temperature range, the THF solvate loses solvent molecules and transitions from the diamondoid structure to the rhombohedral structure. This process is reversible, and the material can reabsorb the solvent and revert to the diamondoid structure upon exposure to THF. [] This highlights the flexibility and dynamic nature of the host network formed by this compound.
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